[1-(3-Aminopropyl)piperidin-2-yl]methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
[1-(3-aminopropyl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLFXZIUUXPZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405713 | |
| Record name | [1-(3-aminopropyl)piperidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-64-1 | |
| Record name | [1-(3-aminopropyl)piperidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for Piperidine Derivatives
Piperidine scaffolds, especially 2-substituted piperidines, are commonly synthesized via cyclization methods, radical rearrangements, and catalytic amination reactions. These approaches provide a foundation for the preparation of [1-(3-aminopropyl)piperidin-2-yl]methanol.
Cyclization and Radical Rearrangement : Aziridine intermediates can undergo radical rearrangements triggered by tri-n-butyltin hydride and AIBN to form piperidine rings through 5-exo-trig cyclization and ring opening of aziridinylmethyl radicals. This method efficiently constructs the piperidine core with substituents at specific positions.
Palladium-Catalyzed Allylic Amination : Sequential palladium-catalyzed allylic amination followed by Michael addition has been employed to form 5-methylenepiperidines, which can be further functionalized. This involves reactions of bromo-acetals with nucleophiles and subsequent cyclization steps catalyzed by Pd complexes.
Sulfinimine-Based Synthesis : Use of chiral sulfinimines allows for the introduction of stereochemistry and functional groups such as nitriles, which upon hydrolysis and cyclization yield substituted piperidines. This method can incorporate amino and hydroxyl functionalities through subsequent transformations.
Sharpless Asymmetric Dihydroxylation : This approach introduces stereoselective hydroxyl groups on precursors, which after epoxide formation and nucleophilic substitution with amines, furnishes enantiomerically enriched piperidines bearing hydroxyl and amino groups.
Detailed Research Findings and Reaction Conditions
N-Alkylation and Deprotection : Lim et al. demonstrated that N-alkylated piperidines bearing protected aminopropyl chains can be efficiently deprotected using hydrazine in ethanol at room temperature, yielding free amines with near-quantitative conversion (99% yield). The reaction proceeds smoothly under mild conditions, preserving the integrity of the piperidine ring and other functional groups.
Reductive Amination for Side Chain Introduction : The attachment of the 3-aminopropyl group to the piperidine nitrogen is effectively accomplished by reductive amination using sodium cyanoborohydride in methanol with acetic acid as a catalyst. This method has been validated in the synthesis of related piperidine derivatives, providing good yields and selectivity.
Selective Reduction for Hydroxymethyl Group : The hydroxymethyl substituent at the 2-position can be introduced by regioselective reduction of ester or aldehyde precursors using hydride reagents such as Super-Hydride®, which favors the formation of alcohols without over-reduction or side reactions. This step is critical for obtaining the desired substitution pattern on the piperidine ring.
Purification and Structural Confirmation : The final compounds are purified by chromatographic techniques using solvent systems like ethyl acetate/cyclohexane and chloroform/methanol. Structural confirmation is achieved by spectroscopic methods (1H-NMR, 13C-NMR, FTIR) and X-ray crystallography, ensuring the correct stereochemistry and substitution pattern.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Ketones, aldehydes
Reduction Products: Secondary amines, tertiary amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
Overview
[1-(3-Aminopropyl)piperidin-2-yl]methanol is a versatile compound with significant applications across various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural features enable it to interact with biological targets and serve as a building block for synthesizing more complex molecules. This article delves into its applications, supported by comprehensive data tables and case studies.
Chemistry
In synthetic chemistry, this compound is utilized as a building block for the synthesis of various organic compounds. It participates in several types of chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : Can be reduced to yield primary amines.
- Substitution : The amino group can engage in nucleophilic substitution reactions.
These reactions are essential for developing new synthetic methodologies and modifying existing compounds to achieve desired properties.
Biology
In biological research, this compound is employed to investigate cellular processes and molecular interactions. Its potential as a ligand in binding studies makes it valuable for elucidating biological pathways. Notably, it has been studied for its neuropharmacological effects, such as:
- Acetylcholinesterase Inhibition : This property suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission may improve cognitive functions.
Medicine
The compound's medicinal applications are extensive. It is being explored for its potential therapeutic properties, particularly in drug discovery and development. Some notable areas include:
- Neuroprotective Properties : Investigated for its ability to protect neuronal cells from damage.
- Anticancer Activity : In vitro studies indicate that it can induce apoptosis in leukemia cells, suggesting its role as an anticancer agent by modulating specific signaling pathways associated with cell survival.
Industry
Industrially, this compound is used in the production of various chemicals and materials. It is involved in synthesizing polymers and resins, showcasing its versatility beyond laboratory settings.
Neuropharmacological Effects
A study investigating the neuroprotective effects of this compound demonstrated its capability as an acetylcholinesterase inhibitor. In animal models, administration led to improved cognitive functions compared to control groups, indicating its potential application in treating cognitive impairments associated with neurodegenerative diseases.
Anticancer Properties
In vitro research highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, experiments showed that treatment with this compound induced apoptosis in leukemia cells through modulation of signaling pathways linked to cell survival and proliferation. This suggests promising avenues for further exploration in cancer therapy.
Mechanism of Action
The mechanism of action of [1-(3-Aminopropyl)piperidin-2-yl]methanol and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The target compound shares synthetic challenges with other 3-aminopropyl-substituted amines, such as prolonged reaction times (e.g., 24 h for imidazole derivatives ) and moderate yields due to competing side reactions.
- Functional Group Impact: The hydroxymethyl group in [1-(3-Aminopropyl)piperidin-2-yl]methanol distinguishes it from ketone-containing analogues like pelletierine, which exhibit reduced hydrogen-bonding capacity .
Physicochemical and Pharmacological Properties
Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₉H₂₀N₂O | 172.27 | −0.5 | >10 (water) |
| 1-(3-Aminopropyl)-4-phenylpiperazine | C₁₃H₂₁N₃ | 219.33 | 1.2 | <1 (water) |
| (1-(Cyclopropylmethyl)piperidin-3-yl)methanol | C₁₀H₁₉NO | 169.27 | 0.8 | ~5 (water) |
| (1-(4-Methylbenzyl)piperidin-2-yl)methanol | C₁₄H₂₁NO | 219.32 | 2.1 | <1 (water) |
Key Observations :
- The target compound’s lower LogP (−0.5) reflects higher polarity due to its amino and hydroxyl groups, favoring aqueous solubility over analogues like 1-(4-methylbenzyl) derivatives (LogP 2.1) .
- 1-(3-Aminopropyl)-4-phenylpiperazine derivatives exhibit enhanced lipophilicity (LogP 1.2), correlating with their anticonvulsant and antinociceptive activities in preclinical studies .
Biological Activity
[1-(3-Aminopropyl)piperidin-2-yl]methanol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with an aminopropyl group and a hydroxymethyl group. This unique arrangement allows for versatile reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The aminopropyl group enhances its capacity to form hydrogen bonds and engage in electrostatic interactions, influencing the function of target molecules. The compound has been shown to act as a ligand for certain receptors, potentially modulating their activity through competitive inhibition or allosteric modulation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell membranes or inhibit vital enzymatic processes, leading to bacterial cell death .
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects against cancer cell lines. In studies involving human leukemia cell lines (K562, U937, HL60), this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. These findings suggest potential applications in cancer therapy .
Table 1: Biological Activity Summary of this compound
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various piperidine derivatives, this compound was found to possess superior antibacterial activity compared to other derivatives. The study involved testing against multiple strains, revealing its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted to evaluate the antiproliferative effects of this compound on human leukemia cell lines. Results demonstrated that the compound induced apoptosis in cancer cells through caspase activation pathways, suggesting mechanisms that warrant further investigation for therapeutic applications in oncology .
Q & A
Advanced Research Question
- Antibacterial assays : Agar diffusion methods evaluate activity against pathogens like E. coli and S. aureus. For example, Schiff bases derived from 1,4-bis(3-aminopropyl)piperazine show moderate inhibition zones (~10–12 mm) .
- Cytotoxicity screening : MTT assays on cancer cell lines quantify IC values, though specific data for this compound requires further study.
How is the stereochemical configuration determined?
Advanced Research Question
- X-ray crystallography : Directly visualizes spatial arrangements, as applied to bicyclic amines in Schiff base complexes .
- Optical rotation measurements : Compare experimental values with literature for chiral centers .
- Density Functional Theory (DFT) : Predicts stable conformers and validates NMR chemical shifts .
What are the key handling and storage protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
